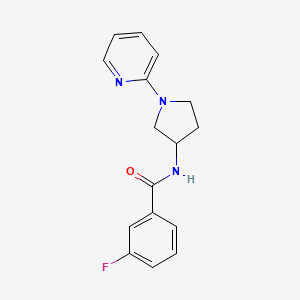

3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is characterized by a pyrrolidine ring and a pyridine ring . The molecular weight of a similar compound, 3-Fluoro-2-(pyrrolidin-1-yl)pyridine, is 166.2 .科学的研究の応用

Anti-Tubercular Activity

Background:: Tuberculosis (TB) remains a global health concern, necessitating the discovery of novel anti-TB agents. Pyrazinamide (PZA) is a front-line drug used in TB therapy.

Research Findings:: In a study by Singireddi et al., a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant activity:

PET Imaging for Neurofibrillary Tangles (NFTs)

Background:: Neurofibrillary tangles (NFTs) are associated with neurodegenerative diseases, including Alzheimer’s disease.

Research Findings:: The compound 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)-6-(fluoro-18F)benzamide was investigated for in vivo detection of NFTs using PET imaging. This represents a potential pharmacodynamic tool for accelerating the discovery of disease-modifying therapeutics targeting tau pathology .

Multicolor Fluorescent and Phosphorescent Behavior

Background:: Developing purely organic materials with multicolor fluorescent and phosphorescent properties is challenging but essential for practical applications.

Research Findings:: The photophysical behavior of 3-(pyridin-2-yl)benzamide derivatives was explored. These compounds exhibited intricate multicolor fluorescent and phosphorescent behavior, offering potential applications in optoelectronics and sensing .

Versatile Scaffold for Drug Discovery

Background:: Pyrrolidine derivatives have versatile applications in drug discovery due to their unique structural features.

Research Findings:: In drug discovery, pyrrolidine-2,5-dione emerged as a valuable scaffold. Researchers synthesized a library of 1,3-disubstituted pyrrolidine-2,5-diones, which showed promise in treating epilepsy and other neurological conditions .

作用機序

Target of Action

Similar compounds have been reported to target protein-serine/threonine kinases .

Mode of Action

This interaction could lead to changes in cellular processes, potentially resulting in the desired therapeutic effect .

Biochemical Pathways

Given its potential target, it may affect pathways regulated by protein-serine/threonine kinases .

Pharmacokinetics

Similar compounds have been reported to exhibit good bioavailability .

Result of Action

Based on the potential target, it could inhibit the function of protein-serine/threonine kinases, leading to changes in cellular processes .

特性

IUPAC Name |

3-fluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O/c17-13-5-3-4-12(10-13)16(21)19-14-7-9-20(11-14)15-6-1-2-8-18-15/h1-6,8,10,14H,7,9,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBBJEAXGMZVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2806290.png)

![4-[({5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl methyl ether](/img/structure/B2806295.png)

![diethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2806297.png)

![1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2806298.png)

methanone](/img/structure/B2806303.png)

![5'-benzyl-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2806312.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 2-chlorobenzoate](/img/structure/B2806313.png)